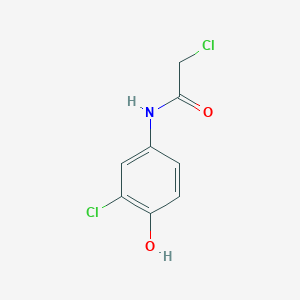
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. CHA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to activate the p38 MAPK pathway, which plays a role in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate neurotransmitter release and uptake, leading to potential therapeutic applications in neurological disorders. Furthermore, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide in lab experiments include its ability to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological pathways. Additionally, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide is relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many potential future directions for research involving 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanisms underlying 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide's effects on neurotransmitter release and uptake, as well as its potential therapeutic applications in neurological disorders. Furthermore, the potential immunomodulatory effects of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide warrant further investigation, particularly in the context of autoimmune diseases.
合成方法
The synthesis of 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide involves the reaction of 3-chloro-4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been shown to modulate neurotransmitter release and uptake, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease and depression. Furthermore, 2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide has been found to modulate the immune response by regulating cytokine production and inhibiting inflammation.
属性
IUPAC Name |
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-5-1-2-7(12)6(10)3-5/h1-3,12H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGIKUMIQTPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

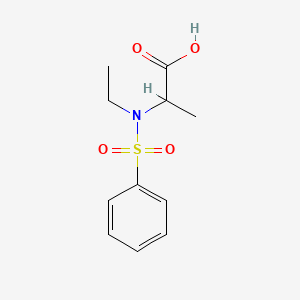

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
![3'-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7458559.png)
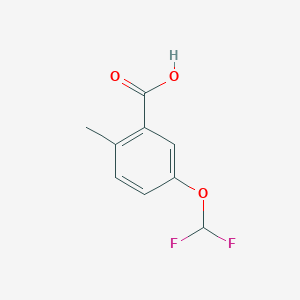

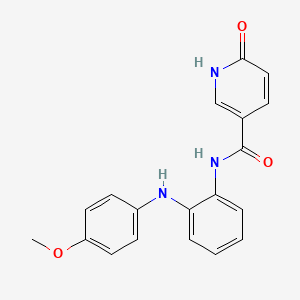
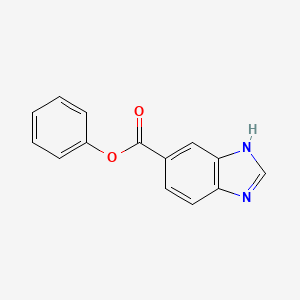
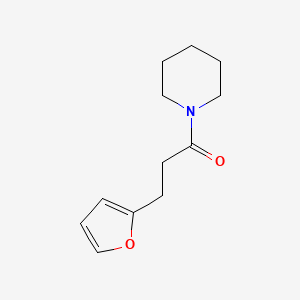
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)